- Factors influencing regioselectivity in lithium aluminum hydride reduction of unsymmetrical dicarboxylic acids, Journal of Organic Chemistry, 1979, 44(8), 1338-9

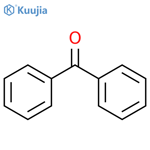

Cas no 956-89-8 (α,α-Diphenyl-γ-butyrolactone)

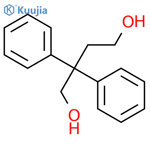

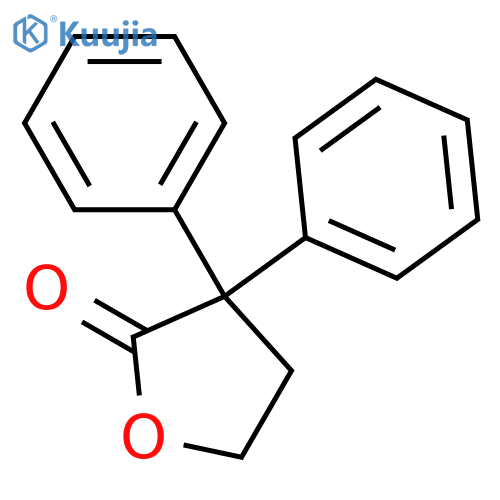

α,α-Diphenyl-γ-butyrolactone structure

商品名:α,α-Diphenyl-γ-butyrolactone

α,α-Diphenyl-γ-butyrolactone 化学的及び物理的性質

名前と識別子

-

- 3,3-Diphenyldihydrofuran-2(3H)-one

- 4,5-Dihydro-3,3-diphenyl-2(3H)-furanone

- 4-Hydroxy-2,2-diphenylbutyric acid gamma-lactone

- 3,3-diphenyloxolan-2-one

- Dihydro-3,3-diphenyl-2(3H)-furanone

- ALPHA,ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE

- 4-Hydroxy-2,2-diphenylbutyric acid lactone

- Butyric acid, 4-hydroxy-2,2-diphenyl-, γ-lactone (7CI, 8CI)

- Dihydro-3,3-diphenyl-2(3H)-furanone (ACI)

- 2,2-Diphenylbutyrolactone

- 3,3-Diphenyltetrahydro-2-furanone

- α,α-Diphenyl-γ-butyrolactone

- MLS001359823

- 2(3H)-Furanone, dihydro-3,3-diphenyl-

- EINECS 213-480-3

- AKOS016009712

- CHEMBL1892419

- 3,3-di(cyclohexa-2,4-dien-1-yl)furan-2-one

- DTXSID00241895

- NCGC00247300-01

- NS00040457

- 1,1-Diphenyl-3-butyrolactone

- SMR001224388

- alpha , alpha -Diphenyl- gamma -butyrolactone

- 956-89-8

- G70370

- alpha,alpha-Diphenyl-?-butyrolactone

- SCHEMBL577105

- HMS3021L04

- DB-057599

- .alpha.,.alpha.-Diphenyl-.gamma.-butyrolactone

- 78A3PV5G74

-

- MDL: MFCD00005393

- インチ: 1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

- InChIKey: IRQJWIUKHLVISG-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C2C=CC=CC=2)(C2C=CC=CC=2)CCO1

- BRN: 197879

計算された属性

- せいみつぶんしりょう: 238.09938g/mol

- ひょうめんでんか: 0

- XLogP3: 3.4

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 238.09938g/mol

- 単一同位体質量: 238.09938g/mol

- 水素結合トポロジー分子極性表面積: 26.3Ų

- 重原子数: 18

- 複雑さ: 280

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: けっしょうかごうぶつ

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 77-79 ºC

- ふってん: 411.2±45.0 °C at 760 mmHg

- フラッシュポイント: 173.5±26.1 °C

- 屈折率: 1.594

- PSA: 26.30000

- LogP: 2.91960

- じょうきあつ: 0.0±1.0 mmHg at 25°C

- ようかいせい: 未確定

α,α-Diphenyl-γ-butyrolactone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- セキュリティの説明: S24/25

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

α,α-Diphenyl-γ-butyrolactone 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

α,α-Diphenyl-γ-butyrolactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM196486-100g |

3,3-Diphenyldihydrofuran-2(3H)-one |

956-89-8 | 97% | 100g |

$443 | 2021-08-05 | |

| TRC | A575558-500mg |

α,α-Diphenyl-γ-butyrolactone |

956-89-8 | 500mg |

$ 115.00 | 2022-06-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-278668-5 g |

α,α-Diphenyl-γ-butyrolactone, |

956-89-8 | 5g |

¥1,504.00 | 2023-07-11 | ||

| 1PlusChem | 1P003IUH-1g |

3,3-Diphenyldihydrofuran-2(3H)-one |

956-89-8 | 97% | 1g |

$79.00 | 2024-04-19 | |

| Ambeed | A406849-1g |

3,3-Diphenyldihydrofuran-2(3H)-one |

956-89-8 | 97% | 1g |

$79.0 | 2025-03-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770282-25g |

3,3-Diphenyldihydrofuran-2(3H)-one |

956-89-8 | 98% | 25g |

¥2484.00 | 2024-04-24 | |

| Ambeed | A406849-250mg |

3,3-Diphenyldihydrofuran-2(3H)-one |

956-89-8 | 97% | 250mg |

$30.0 | 2025-03-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X139291A-250mg |

α,α-Diphenyl-γ-butyrolactone |

956-89-8 | 0.97 | 250mg |

¥347.4 | 2024-07-24 | |

| TRC | A575558-100mg |

α,α-Diphenyl-γ-butyrolactone |

956-89-8 | 100mg |

$ 65.00 | 2022-06-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-278668-5g |

α,α-Diphenyl-γ-butyrolactone, (Out of Stock: Availability 9/14/23) |

956-89-8 | 5g |

¥1504.00 | 2023-09-05 |

α,α-Diphenyl-γ-butyrolactone 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- Palladium-catalyzed oxidative cyclization of 1,4- and 1,5-diols in 1,2-dichloroethane, Journal of Molecular Catalysis A: Chemical, 1998, 129(2-3), 135-139

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

リファレンス

- The oxidation of alcohols by modified oxochromium(VI)-amine reagents, Organic Reactions (Hoboken, 1998, 53,

ごうせいかいろ 4

はんのうじょうけん

リファレンス

- Changing regioselectivity patterns in metal hydride reductions of unsymmetrically substituted cyclic anhydrides, Canadian Journal of Chemistry, 1983, 61(3), 439-41

ごうせいかいろ 5

はんのうじょうけん

1.1 Solvents: Benzene ; 600 °C

リファレンス

- Thermal rearrangement of phenyl-substituted ketene ethylene acetals, Heterocycles, 2003, 60(7), 1673-1680

ごうせいかいろ 6

はんのうじょうけん

リファレンス

- Control of product in the reaction of tributyltin ω-haloalkoxide (Bu3SnO(CH2)nX) with diphenylketene, Bulletin of the Chemical Society of Japan, 1986, 59(12), 4000-2

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- Synthesis of the new antidiarrheal drug-loperamide, Huadong Huagong Xueyuan Xuebao, 1981, (1), 143-6

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: Acetonitrile

リファレンス

- Selective oxidations of alcohols by bromine in combination with nickel(II) benzoate, Synthetic Communications, 1980, 10(11), 881-8

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Tetrapropylammonium hydroxide Solvents: Acetonitrile , Methyl ethyl ketone , Water ; 3 h, 25 °C

リファレンス

- A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones, Beilstein Journal of Organic Chemistry, 2021, 17, 2906-2914

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Ethanol ; 2 h, 40 °C

リファレンス

- 1,3-Dichloro-5,5-dimethylhydantoin promoted esterification of carboxylic acids under mild conditions, Tetrahedron Letters, 2022, 112,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ; 2 h, rt

1.2 Reagents: Tungsten hexachloride ; 26 h, rt

1.3 Solvents: Water ; 12 h, rt

1.2 Reagents: Tungsten hexachloride ; 26 h, rt

1.3 Solvents: Water ; 12 h, rt

リファレンス

- Decarbonylation of phenylacetic acids by high valent transition metal halides, Dalton Transactions, 2019, 48(17), 5725-5734

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Water

1.2 Reagents: Sodium borohydride Solvents: Methanol

1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium borohydride Solvents: Methanol

1.3 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ; overnight, rt

リファレンス

- Synthesis of β,β-Disubstituted γ-Butyrolactones by Chemoselective Oxidation of 1,4-Diols and γ-Hydroxy Olefins with RuCl3/NaIO4, Synlett, 2015, 26(5), 661-665

ごうせいかいろ 14

はんのうじょうけん

リファレンス

- Reversal of regioselectivity in the reduction of gem-disubstituted cyclic carboxylic acid anhydrides, Journal of the Chemical Society, 1982, (8), 458-9

α,α-Diphenyl-γ-butyrolactone Raw materials

- 2,2-Diphenylethenone

- 1,4-Butanediol, 2,2-diphenyl-

- 1,3-Dioxolane, 2-(diphenylmethylene)-

- 4-Bromo-2,2-diphenylbutyric acid

- 2,5-Furandione, dihydro-3,3-diphenyl-

- Benzeneacetic acid, α-phenyl-α-2-propen-1-yl-, ethyl ester

- Stannane, tributyl(2-iodoethoxy)-

α,α-Diphenyl-γ-butyrolactone Preparation Products

α,α-Diphenyl-γ-butyrolactone 関連文献

-

Niccolò Bartalucci,Fabio Marchetti,Stefano Zacchini,Guido Pampaloni Dalton Trans. 2019 48 5725

-

Sachin Handa,Sri S. Subramanium,Aaron A. Ruch,Joseph M. Tanski,LeGrande M. Slaughter Org. Biomol. Chem. 2015 13 3936

-

3. Preparation and some reactions of [Os5(CO)19]; the molecular structures of [Os5(CO)19] and [Os5(CO)16{P(OMe)3}3]David H. Farrar,Brian F. G. Johnson,Jack Lewis,Paul R. Raithby,Maria J. Rosales J. Chem. Soc. Dalton Trans. 1982 2051

956-89-8 (α,α-Diphenyl-γ-butyrolactone) 関連製品

- 119-43-7(Ethyl 2-Phenylbutyrate)

- 51-55-8(Atropine)

- 77-55-4(1-phenylcyclopentane-1-carboxylic acid)

- 83-13-6(Diethyl phenylmalonate)

- 1519-21-7(Benzeneacetic acid, a-ethyl-, 1,1'-anhydride)

- 76-67-5(Diethyl ethylphenylmalonate)

- 101278-21-1(Dihydro-3,4-diphenyl-2,5-furandione;)

- 1131-15-3(3-phenyloxolane-2,5-dione)

- 62-90-8(Nandrolone phenylpropionate)

- 77-23-6(pentoxyverine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:956-89-8)α,α-Diphenyl-γ-butyrolactone

清らかである:99%

はかる:5g

価格 ($):249.0